

(-)-Pogostol: A Review of Current Research Findings for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Pogostol	
Cat. No.:	B1352281	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol, a naturally occurring sesquiterpene alcohol with the CAS number 21698-41-9, is a significant constituent of the essential oil derived from patchouli (Pogostemon cablin)[1]. This bicyclic compound is noted for its characteristic earthy and woody scent and has been a subject of interest in both the fragrance industry and traditional medicine, particularly in Southeast Asia[1]. Recent scientific investigations have begun to unveil its pharmacological potential, highlighting its antimicrobial, anti-inflammatory, and anticancer properties[1]. This technical guide provides a comprehensive review of the existing research on (-)-Pogostol and its closely related compounds, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways to inform future research and drug development endeavors. While specific quantitative bioactivity data for isolated (-)-Pogostol is limited in publicly available literature, this review collates the available data for related compounds from Pogostemon cablin to provide a valuable contextual understanding.

Physicochemical Properties of (-)-Pogostol

Property	Value	Reference
Molecular Formula	C15H26O	[1][2][3]
Molecular Weight	222.37 g/mol	[1][2]
CAS Number	21698-41-9	[1][2][3]
Boiling Point	303.00 to 304.00 °C @ 760.00 mm Hg	[3][4]
Flash Point	128.33 °C (263.00 °F)	[3][4]
Solubility	Soluble in alcohol; water solubility estimated at 7.822 mg/L @ 25 °C	[1][4]

Biological Activities and Quantitative Data

While direct experimental IC50 and MIC values for **(-)-Pogostol** are not extensively reported, studies on closely related compounds and extracts from Pogostemon cablin provide strong indications of its potential bioactivities.

Anticancer Activity

(-)-Pogostol is suggested to be a potent anticancer agent that may inhibit tumor cell growth by targeting kinase activity and inducing apoptosis[1]. However, specific IC50 values for (-)-Pogostol are not readily available in the reviewed literature. The following table summarizes the cytotoxic activities of related compounds and extracts.

Table 1: Anticancer Activity of Compounds and Extracts from Pogostemon cablin

Compound/Ext ract	Cell Line	Assay	IC50 Value	Reference
Sterenoid E (from Stereum sp., for context)	SMMC-7721 (Hepatocellular Carcinoma)	MTS	7.6 μΜ	[5]
Sterenoid E (from Stereum sp., for context)	HL-60 (Promyelocytic Leukemia)	MTS	4.7 μΜ	[5]
Propolis Extract	MG63 (Osteosarcoma)	Not Specified	86.7 μg/ml	[6]
Propolis Extract	MG63 (Osteosarcoma)	Not Specified	81.9 μg/ml	[6]
Propolis Extract	MG63 (Osteosarcoma)	Not Specified	84.0 μg/ml	[6]
Propolis Extract A	HL60 (Promyelocytic Leukemia)	Not Specified	126.0 μg/ml	[6]
Propolis Extract C	HL60 (Promyelocytic Leukemia)	Not Specified	149.6 μg/ml	[6]

Antimicrobial Activity

(-)-Pogostol has been identified as a potential antimicrobial agent. A molecular docking study indicated that (-)-Pogostol had a higher scoring result against Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folic acid metabolism, than the sulfonamide antibiotic, sulfadiazine. The following table includes MIC values for related compounds and extracts.

Table 2: Antimicrobial Activity of Compounds and Extracts from Pogostemon cablin

Compound/Extract	Microorganism	MIC Value	Reference
Pogostone	Gram-negative bacteria	0.098 - 1600 μg/ml	[7][8]
Pogostone	Gram-positive bacteria	0.098 - 800 μg/ml	[7][8]
Pogostone	Corynebacterium xerosis	<0.098 μg/ml	[7][8]
Pogostone	Chryseobacterium indologenes	<0.098 μg/ml	[7][8]
Patchouli Essential Oil	Staphylococcus aureus	0.45 - 7.5 mg/mL	[9]
Patchouli Essential Oil	Escherichia coli	0.45 - 7.5 mg/mL	[9]
Patchouli Essential Oil	Pseudomonas aeruginosa	0.45 - 7.5 mg/mL	[9]
Patchouli Essential Oil	Propionibacterium acnes ATCC 11827	312.5 μg/mL	[9]
Patchouli Essential Oil	Staphylococcus aureus ATCC 6538	156.25 μg/mL	[9]
Patchouli Essential Oil	Staphylococcus epidermidis ATCC 1228	187.5 μg/mL	[9]
Patchouli Essential Oil	Malassezia furfur ATCC 14521	900 μg/mL	[9]

Anti-inflammatory Activity

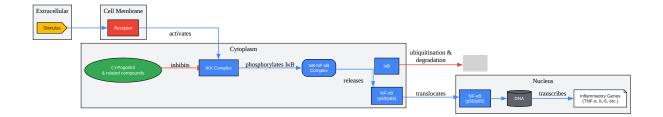
(-)-Pogostol is known to possess anti-inflammatory properties[1][10]. The anti-inflammatory effects of compounds from Pogostemon cablin are often attributed to their modulation of key signaling pathways such as NF-kB and MAPK.

Table 3: Anti-inflammatory Activity of Compounds and Extracts from Pogostemon cablin

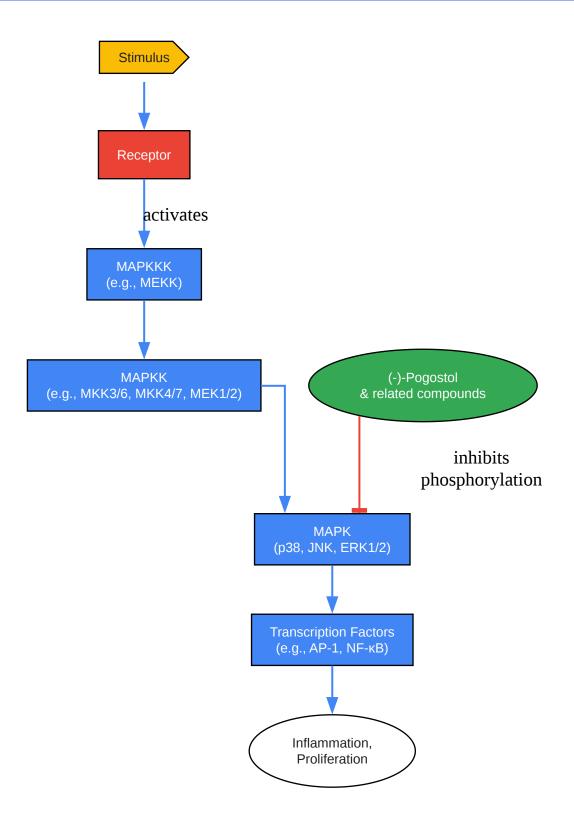
Compound/ Extract	Parameter	Cell Line/Model	Concentrati on/Dosage	Effect	Reference
Patchouli Alcohol (PA)	TNF-α production	LPS- stimulated RAW264.7 cells	10, 20, 40 μΜ	Dose- dependent decrease	[11]
Patchouli Alcohol (PA)	IL-1β production	LPS- stimulated RAW264.7 cells	10, 20, 40 μΜ	Dose- dependent decrease	[11]
Patchouli Alcohol (PA)	IL-6 production	LPS- stimulated RAW264.7 cells	10, 20, 40 μΜ	Dose- dependent decrease	[11]
Patchouli Alcohol (PA)	NO production	LPS- stimulated RAW264.7 cells	10, 20, 40 μΜ	Dose- dependent decrease	[11]
Patchouli Alcohol (PA)	PGE ₂ production	LPS- stimulated RAW264.7 cells	10, 20, 40 μΜ	Dose- dependent decrease	[11]
Patchouli Alcohol (PA)	Ear edema	Xylene- induced in mice	10-40 mg/kg	Significant inhibition	[12]
Patchouli Alcohol (PA)	Paw edema	Carrageenan- induced in rats	10-40 mg/kg	Significant inhibition	[12]

Key Signaling Pathways

The anti-inflammatory and potential anticancer activities of compounds from Pogostemon cablin, such as patchouli alcohol and pogostone, are linked to their ability to modulate critical



intracellular signaling pathways.


NF-kB Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. Components of patchouli oil have been shown to inhibit this pathway at multiple points. For instance, patchouli alcohol has been reported to suppress the phosphorylation of $I\kappa$ B- α and the subsequent nuclear translocation of p65, a key step in NF- κ B activation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 21698-41-9: (-)-Pogostol | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. pogostol, 21698-41-9 [thegoodscentscompany.com]
- 4. pogostol [flavscents.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. In vitro and in vivo antibacterial activity of Pogostone PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Pogostol (CAS 21698-41-9) For Research Use Only [benchchem.com]
- 11. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPSstimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(-)-Pogostol: A Review of Current Research Findings for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352281#literature-review-of-pogostol-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com